molecular formula C17H22N6O3 B14143511 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B14143511
M. Wt: 358.4 g/mol
InChI Key: SDQWAYRKXBSRFT-VCHYOVAHSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide can be compared with similar compounds such as:

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H22N6O3/c1-11-16(23(25)26)12(2)22(20-11)13(3)17(24)19-18-10-14-6-8-15(9-7-14)21(4)5/h6-10,13H,1-5H3,(H,19,24)/b18-10+

InChI Key

SDQWAYRKXBSRFT-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=NN1C(C)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN=CC2=CC=C(C=C2)N(C)C)C)[N+](=O)[O-]

solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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